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Compound of Interest

Compound Name: 4-(2,4-Dinitroanilino)phenol

Cat. No.: B7728419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

4-(2,4-Dinitroanilino)phenol, a reddish-brown solid with applications as a dye and chemical

intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental

protocols for data acquisition. This document is intended to serve as a valuable resource for

the identification, characterization, and quality control of this molecule in a research and

development setting.

Spectral Data Summary
The spectral data for 4-(2,4-Dinitroanilino)phenol is summarized in the following tables. This

information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While specific experimental spectra were not publicly available in detail, the expected

chemical shifts are presented based on the known effects of the substituent groups on the

aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for 4-(2,4-Dinitroanilino)phenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b7728419?utm_src=pdf-interest
https://www.benchchem.com/product/b7728419?utm_src=pdf-body
https://www.benchchem.com/product/b7728419?utm_src=pdf-body
https://www.benchchem.com/product/b7728419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7728419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6' 6.8 - 7.2 Doublet 8.0 - 9.0

H-3', H-5' 7.0 - 7.4 Doublet 8.0 - 9.0

H-3 8.8 - 9.2 Doublet ~2.5

H-5 8.1 - 8.5 Doublet of Doublets ~9.0, ~2.5

H-6 7.0 - 7.4 Doublet ~9.0

-OH 9.0 - 10.0 Broad Singlet N/A

-NH- 9.5 - 10.5 Broad Singlet N/A

Table 2: Predicted ¹³C NMR Spectral Data for 4-(2,4-Dinitroanilino)phenol

Carbon Chemical Shift (δ, ppm)

C-1' (C-OH) 150 - 158

C-2', C-6' 115 - 120

C-3', C-5' 125 - 130

C-4' (C-N) 135 - 142

C-1 (C-N) 145 - 150

C-2 (C-NO₂) 138 - 145

C-3 118 - 123

C-4 (C-NO₂) 133 - 138

C-5 128 - 133

C-6 120 - 125

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The data

presented below is consistent with spectra obtained using the KBr-Pellet technique.[1]

Table 3: FT-IR Spectral Data for 4-(2,4-Dinitroanilino)phenol

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300 - 3500 O-H (Phenol) Stretching

3250 - 3400 N-H (Amine) Stretching

1580 - 1620 C=C (Aromatic) Stretching

1500 - 1550 N-O (Nitro) Asymmetric Stretching

1330 - 1370 N-O (Nitro) Symmetric Stretching

1200 - 1300 C-O (Phenol) Stretching

1100 - 1200 C-N (Amine) Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for highly conjugated systems like 4-(2,4-Dinitroanilino)phenol.

Table 4: UV-Vis Spectral Data for 4-(2,4-Dinitroanilino)phenol

λmax (nm) Solvent Electronic Transition

~260 Methanol/Ethanol π → π

~350-400 Methanol/Ethanol
n → π / Intramolecular Charge

Transfer

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectral data

presented above.
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NMR Spectroscopy
Sample Preparation:

A 5-10 mg sample of 4-(2,4-Dinitroanilino)phenol is accurately weighed and dissolved in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64 (signal-to-noise dependent).

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
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Approximately 1-2 mg of dry 4-(2,4-Dinitroanilino)phenol is placed in an agate mortar.

Around 100-200 mg of spectroscopic grade potassium bromide (KBr) powder is added to the

mortar.

The mixture is thoroughly ground to a fine, homogeneous powder.

A portion of the powder is transferred to a pellet die.

The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a

thin, transparent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement Mode: Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Background: A spectrum of a pure KBr pellet is recorded as the background and

automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation:

A stock solution of 4-(2,4-Dinitroanilino)phenol is prepared by dissolving a known mass of

the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) in a volumetric

flask.

A series of dilutions are prepared from the stock solution to obtain concentrations that result

in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

Instrumentation and Data Acquisition:

Spectrometer: A double-beam UV-Vis spectrophotometer.
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Scan Range: 200 - 800 nm.

Cuvette: 1 cm path length quartz cuvettes are used.

Blank: The pure solvent is used as a blank to zero the absorbance.

Measurement: The absorbance spectrum of each diluted sample is recorded. The

wavelength of maximum absorbance (λmax) is determined.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-(2,4-
Dinitroanilino)phenol.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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